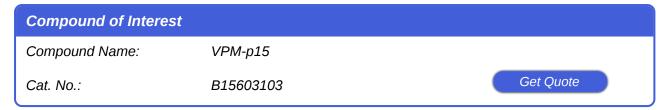


# Application of VPM-p15 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**VPM-p15** is a synthetic peptide agonist specifically optimized for the adhesion G protein-coupled receptor GPR64, also known as ADGRG2.[1][2][3] It is a potent derivative of the endogenous tethered agonist, p15, with significantly enhanced affinity and activity.[1][4] **VPM-p15** serves as a valuable pharmacological tool for elucidating the physiological functions of ADGRG2 and for the development of high-throughput screening (HTS) assays to identify novel modulators of this receptor. This document provides detailed application notes and protocols for the use of **VPM-p15** in HTS assays.

## **Mechanism of Action**

**VPM-p15** activates the ADGRG2 receptor, leading to the engagement of multiple downstream signaling pathways. Upon binding of **VPM-p15**, ADGRG2 couples to several heterotrimeric G proteins, including Gs, Gq, and G12/13.[1][3] This promiscuous coupling initiates distinct intracellular signaling cascades:

- Gs Pathway: Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
- Gq Pathway: Gq activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+).[1]



- G12/13 Pathway: Coupling to G12/13 proteins can mediate various cellular processes, including RhoA activation.
- β-Arrestin Recruitment: VPM-p15 has also been shown to promote the recruitment of βarrestin to the activated ADGRG2 receptor.[1]

## **Data Presentation**

The following tables summarize the quantitative data for **VPM-p15** activity in various functional assays.

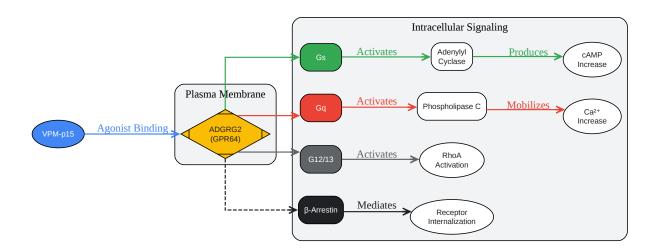
Table 1: Potency of VPM-p15 in ADGRG2-Mediated Signaling

Assay Type	Cell Line	Measured Parameter	EC50 (M)
cAMP Accumulation	HEK293	Intracellular cAMP	~1.0 x 10 <sup>-7</sup>
Calcium Mobilization	HEK293	Intracellular Ca²+	~5.0 x 10 <sup>-7</sup>
β-Arrestin Recruitment	HEK293	BRET Signal	~2.0 x 10 <sup>-6</sup>

Note: The EC50 values are approximate and may vary depending on the specific experimental conditions and cell line used.

## Mandatory Visualization Signaling Pathway of VPM-p15 at the ADGRG2 Receptor



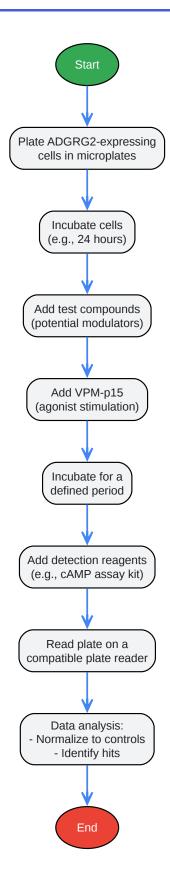


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Caption: VPM-p15 activates ADGRG2, leading to diverse downstream signaling.

## Experimental Workflow for a High-Throughput Screening Assay





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Caption: A generalized workflow for an HTS assay using VPM-p15.



## Experimental Protocols cAMP Accumulation Assay (Gs Pathway)

This protocol is designed for a 384-well plate format and utilizes a commercial cAMP assay kit.

#### Materials:

- HEK293 cells stably expressing human ADGRG2
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- VPM-p15 stock solution (in DMSO or water)
- Test compounds
- cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor-based)
- 384-well white opaque microplates

### Procedure:

- Cell Plating:
  - Harvest and resuspend ADGRG2-expressing HEK293 cells in an appropriate assay buffer.
  - Dispense 10 μL of the cell suspension into each well of a 384-well plate.
  - Incubate the plate at 37°C for 24 hours.
- Compound Addition:
  - Prepare serial dilutions of test compounds in assay buffer.
  - $\circ$  Add 5  $\mu$ L of the diluted test compounds to the appropriate wells.
  - Incubate for 15-30 minutes at room temperature.



### • VPM-p15 Stimulation:

- Prepare a solution of VPM-p15 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
- $\circ$  Add 5 µL of the **VPM-p15** solution to all wells except the negative control.
- Incubate for 30-60 minutes at room temperature.

### · Detection:

 Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

### Data Analysis:

- Measure the signal on a plate reader.
- Normalize the data to positive (VPM-p15 alone) and negative (vehicle) controls.
- Identify compounds that significantly inhibit or enhance the VPM-p15-induced cAMP signal.

## **Intracellular Calcium Mobilization Assay (Gq Pathway)**

This protocol is suitable for a fluorescent-based calcium mobilization assay.

### Materials:

- HEK293 cells stably expressing human ADGRG2
- · Cell culture medium
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- VPM-p15 stock solution



- Test compounds
- 384-well black-walled, clear-bottom microplates

#### Procedure:

- Cell Plating:
  - Plate ADGRG2-expressing HEK293 cells in 384-well black-walled, clear-bottom plates and culture overnight.
- · Dye Loading:
  - Remove the culture medium and add the calcium-sensitive dye loading solution to each well.
  - Incubate for 60 minutes at 37°C.
- Compound and VPM-p15 Addition:
  - · Wash the cells with assay buffer.
  - Place the plate in a fluorescence plate reader with an integrated liquid handling system.
  - Add test compounds and incubate for a short period.
  - Inject VPM-p15 and immediately begin measuring the fluorescence intensity over time.
- Data Analysis:
  - Calculate the change in fluorescence intensity upon VPM-p15 addition.
  - Compare the response in the presence of test compounds to controls.

## **β-Arrestin Recruitment Assay**

This protocol describes a general method for a Bioluminescence Resonance Energy Transfer (BRET) assay.



### Materials:

- HEK293 cells co-expressing ADGRG2 fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
- · Cell culture medium
- Assay buffer
- VPM-p15 stock solution
- Test compounds
- BRET substrate (e.g., coelenterazine h)
- 384-well white opaque microplates

#### Procedure:

- Cell Plating:
  - Plate the engineered HEK293 cells in 384-well white plates and culture overnight.
- Compound Addition:
  - Add test compounds to the wells and incubate as required.
- VPM-p15 Stimulation:
  - Add VPM-p15 to the wells.
- Detection:
  - Add the BRET substrate.
  - Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
- Data Analysis:



- Calculate the BRET ratio (acceptor emission / donor emission).
- Determine the effect of test compounds on the VPM-p15-induced BRET signal.

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